molecular formula C23H30N4 B12041227 2-Ethyl-3-methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

2-Ethyl-3-methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12041227
M. Wt: 362.5 g/mol
InChI Key: XOMPRNKEAPCYKP-UHFFFAOYSA-N
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Description

2-Ethyl-3-methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[1,2-a]benzimidazole core, which is fused with various functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminobenzimidazole with ethyl 4,4,4-trifluorobut-2-inoate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to form the desired pyrido[1,2-a]benzimidazole scaffold .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-Ethyl-3-methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-3-methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H30N4

Molecular Weight

362.5 g/mol

IUPAC Name

2-ethyl-3-methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C23H30N4/c1-4-6-7-8-9-12-15-25-22-18(5-2)17(3)19(16-24)23-26-20-13-10-11-14-21(20)27(22)23/h10-11,13-14,25H,4-9,12,15H2,1-3H3

InChI Key

XOMPRNKEAPCYKP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC1=C(C(=C(C2=NC3=CC=CC=C3N12)C#N)C)CC

Origin of Product

United States

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